N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
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Overview
Description
EBI-907 is a novel inhibitor targeting the BRAFV600E mutation, which is an oncogenic mutation found in approximately 8% of all human cancers, including more than 60% of melanoma and 10% of colorectal cancers . This compound has shown potent oral anti-tumor activity and a broad kinase selectivity profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EBI-907 involves a series of chemical reactions designed to create a compound with high specificity and potency against the BRAFV600E mutation. The exact synthetic routes and reaction conditions are proprietary and detailed information is not publicly available .
Industrial Production Methods
Industrial production of EBI-907 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
EBI-907 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can affect the compound’s stability and activity.
Reduction: This reaction involves the gain of electrons and can modify the compound’s chemical structure.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions involving EBI-907 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from the reactions involving EBI-907 depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different biological activities .
Scientific Research Applications
EBI-907 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of the BRAFV600E mutation in cancer development and progression.
Medicine: Investigated as a potential therapeutic agent for treating cancers with the BRAFV600E mutation.
Industry: Potential use in the development of new cancer therapies and diagnostic tools
Mechanism of Action
EBI-907 exerts its effects by inhibiting the BRAFV600E kinase, which is part of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and growth. By inhibiting this kinase, EBI-907 can reduce tumor growth and induce tumor regression in cancers driven by the BRAFV600E mutation .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another BRAFV600E inhibitor with a higher IC50 value compared to EBI-907.
Dabrafenib: A BRAFV600E inhibitor with similar applications but different pharmacological profiles
Uniqueness
EBI-907 is unique due to its higher potency and broader kinase selectivity profile compared to other BRAFV600E inhibitors. It has shown superior efficacy in preclinical models and has the potential to overcome drug resistance seen with other inhibitors .
Properties
Molecular Formula |
C23H21ClF2N4O3S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C23H21ClF2N4O3S/c1-33-18-10-14-13(11-27-23-20(14)22(28-29-23)12-3-4-12)9-15(18)19-16(26)5-6-17(21(19)24)30-34(31,32)8-2-7-25/h5-6,9-12,30H,2-4,7-8H2,1H3,(H,27,28,29) |
InChI Key |
JSKJFDXTKYWPAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C=NC3=NNC(=C3C2=C1)C4CC4)C5=C(C=CC(=C5Cl)NS(=O)(=O)CCCF)F |
Canonical SMILES |
COC1=C(C=C2C=NC3=NNC(=C3C2=C1)C4CC4)C5=C(C=CC(=C5Cl)NS(=O)(=O)CCCF)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBI-907; EBI 907; EBI907; CAS# 1581764-31-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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